molecular formula C19H19F3N2O3S B6573486 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 946300-05-6

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B6573486
CAS No.: 946300-05-6
M. Wt: 412.4 g/mol
InChI Key: DVXHPLUOEWNNRB-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 2-(trifluoromethyl)benzamide moiety at the 7-position.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-11-5-6-13-9-10-14(12-17(13)24)23-18(25)15-7-3-4-8-16(15)19(20,21)22/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXHPLUOEWNNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide, the following general route can be applied:

  • Formation of 1,2,3,4-tetrahydroquinoline: Start with the condensation of aniline with an appropriate carbonyl compound followed by cyclization.

  • Sulfonylation Reaction: Introduce an ethanesulfonyl group via reaction with ethanesulfonyl chloride in the presence of a base.

  • Formation of Benzamide: Couple the sulfonylated tetrahydroquinoline with a trifluoromethyl benzoic acid derivative using an amide coupling agent like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, pH, solvent choice, and reaction time is crucial. Automated continuous flow synthesis may be employed to enhance yield and purity while reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, forming quinoline derivatives.

  • Reduction: The amide and sulfonyl groups can be reduced under suitable conditions, though such reductions may require strong reductants.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and quinoline rings.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include potassium permanganate and chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

  • Substitution Reagents: Halogens for electrophilic aromatic substitution and nucleophiles for nucleophilic substitutions.

Major Products

  • Oxidation: Yields oxidized quinoline derivatives.

  • Reduction: Produces amine or alcohol derivatives.

  • Substitution: Generates halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is utilized in various scientific research areas:

  • Chemistry: As a precursor for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Inhibitory studies on enzymes and receptors due to its structural similarity to biologically active molecules.

  • Medicine: Potential therapeutic agent in drug discovery for treating diseases related to its targets.

  • Industry: As an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Its quinoline and sulfonyl moieties facilitate binding to active sites, modulating the activity of its targets through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between the target compound and similar tetrahydroquinoline derivatives:

Compound Name / ID Tetrahydroquinoline Substituent (Position 1) Benzamide/Related Moiety (Position 7) Biological Target Synthesis Yield/Notes Key Reference
Target Compound Ethanesulfonyl 2-(Trifluoromethyl)benzamide Not explicitly stated N/A N/A
Compound 10e Morpholine-4-carbonyl 3,5-Bis(trifluoromethyl)benzamide mTOR inhibitor High activity in cellular assays [1]
Compound 10f Piperidine-1-carbonyl 3,5-Difluorobenzamide mTOR inhibitor Moderate potency [1]
Compound 10g Piperidine-1-carbonyl 3-Fluoro-5-(trifluoromethyl)benzamide mTOR inhibitor Enhanced selectivity [1]
Compound 28 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide Kinase/Enzyme (unspecified) Converted to dihydrochloride [2]
Compound in PanK 5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl 2-(Trifluoromethyl)benzamide PanK (Pantothenate kinase) Docking studies only [3]
4-(tert-Butyl)-N-(1-isobutyryl-...) Isobutyryl 4-(tert-Butyl)benzamide Not specified Safety data reported (toxicity) [5]

Key Observations:

Substituent Impact on Target Engagement: The ethanesulfonyl group in the target compound may confer superior metabolic stability compared to morpholine- or piperidine-carbonyl analogs (e.g., 10e–10g), which are associated with mTOR inhibition . Sulfonyl groups generally enhance resistance to enzymatic degradation compared to carbonyls. Trifluoromethyl positioning: The 2-(trifluoromethyl)benzamide in the target compound contrasts with 3,5-bis(trifluoromethyl)benzamide in 10e.

Biological Target Diversity :

  • Compounds with thiophene-2-carboximidamide (e.g., 28–31 ) diverge significantly in mechanism, suggesting applications in kinase or enzyme inhibition unrelated to the benzamide series.
  • The PanK-associated compound shares the 2-(trifluoromethyl)benzamide group but incorporates a triazole-sulfanyl linker, highlighting structural adaptability for diverse enzyme targets.

Synthetic and Safety Considerations: Yields for analogs like 10e–10g and 28–31 range from 6% to 69%, indicating variability in synthetic accessibility . The target compound’s ethanesulfonyl group may require specialized sulfonation conditions. Safety data for 4-(tert-butyl)-N-(1-isobutyryl...) suggest that tetrahydroquinoline benzamides with bulky substituents (e.g., tert-butyl) may pose handling risks, whereas trifluoromethyl groups could improve tolerability.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an ethanesulfonyl group and a trifluoromethyl-substituted benzamide moiety. The incorporation of these functional groups enhances the compound's solubility and reactivity, making it an interesting candidate for various pharmacological applications.

Key Structural Characteristics:

PropertyValue
Molecular FormulaC19H22F3N2O2S
Molecular Weight396.45 g/mol
LogP2.7688
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area62.192 Ų

Research indicates that compounds with similar structures may interact with various biological targets, including receptors and enzymes involved in disease processes. The tetrahydroquinoline structure is known for its presence in numerous natural products and pharmaceuticals, suggesting potential interactions with neurotransmitter systems.

Potential Mechanisms:

  • Serotonin Receptor Modulation: Similar compounds have shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are critical in mood regulation and anxiety disorders .
  • Phosphodiesterase Inhibition: The compound may exhibit inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which play roles in cellular signaling pathways relevant to depression and anxiety .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds within the sulfonamide class are known for their broad-spectrum antibacterial activities. The unique structure of this compound may enhance its efficacy against specific bacterial strains.

Anticancer Potential

The anticancer activity of related compounds has been documented, with mechanisms involving apoptosis induction and cell cycle arrest. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing cellular uptake and bioavailability in cancer cells.

Case Studies

  • Antidepressant Activity:
    A study evaluated the antidepressant potential of similar tetrahydroquinoline derivatives in animal models. Results indicated significant improvements in forced swim tests (FST), suggesting that these compounds may act as effective antidepressants through serotonin receptor modulation .
  • Antimicrobial Efficacy:
    Research on sulfonamide derivatives demonstrated their ability to inhibit bacterial growth effectively. A related compound was shown to have an IC50 value ranging from 0.05 to 0.5 mg/L against various pathogens .

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